Cefaclor
Overview
Description
Cefaclor is a second-generation cephalosporin antibiotic, which is a semisynthetic derivative of cephalexin. It is widely used to treat various bacterial infections, including those affecting the respiratory tract, skin, ears, and urinary tract . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Cefaclor, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
This compound exhibits its antibacterial activity by binding to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with the PBPs prevents the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, leading to cell wall biosynthesis inhibition . The resulting changes include cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this pathway, this compound prevents the bacteria from maintaining their structural integrity, leading to cell lysis and death . The downstream effects of this action include the eradication of bacterial infections, as the bacteria are unable to survive without a functional cell wall .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis . This disruption effectively eradicates the bacterial infection, as the bacteria cannot survive without a functional cell wall .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that immediate hypersensitivity reactions to this compound have been reported and are expected to increase with its greater use . Physicians are advised to be cautious when prescribing this compound to females, individuals with hypertension, liver diseases, or asthma, and patients taking nonsteroidal anti-inflammatory drugs .
Biochemical Analysis
Biochemical Properties
Cefaclor, like the penicillins, is a beta-lactam antibiotic . It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial cell wall synthesis, leading to cell lysis . It is active against many bacteria, including both Gram-negative and Gram-positive organisms . It is frequently used against bacteria responsible for causing skin infections, otitis media, urinary tract infections, and others .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours . The greater portion of the drug is excreted within the first 2 hours .
Dosage Effects in Animal Models
In animal models, the dosage effects of this compound have been studied. For instance, in dogs, the recommended dosage is 10–25 mg/kg, administered orally every 12 hours for 3–30 days .
Metabolic Pathways
This compound does not undergo appreciable biotransformation in the liver . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours .
Transport and Distribution
This compound is well absorbed and its bioavailability is independent of food intake . It is distributed throughout the body to treat a variety of infections .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cell, where it binds to penicillin-binding proteins in the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefaclor involves several key steps:
Silanization Reaction: This step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACCA) using a silylating agent.
Acylation Reaction: The protected 7-ACCA is then acylated with potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate.
Condensation Reaction: The acylated product undergoes condensation to form the cephem nucleus.
Acidolysis Reaction: The silyl protecting group is removed under acidic conditions.
Extraction and Cleaning: The crude product is extracted and purified to remove impurities.
Decoloring and Crystallization: The final product is decolored and crystallized to obtain pure this compound crystals
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of this compound crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging. The industrial process aims to improve the conversion rate, simplify reaction conditions, and enhance the quality of the final product .
Chemical Reactions Analysis
Cefaclor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
Cefaclor has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
Comparison with Similar Compounds
- Cephalexin
- Cefuroxime
- Amoxicillin
Cefaclor stands out due to its balanced efficacy, safety profile, and convenient oral administration, making it a valuable antibiotic in clinical practice.
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
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Record name | Cefaclor | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cefaclor [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
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Record name | Cefaclor | |
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URL | https://www.drugbank.ca/drugs/DB00833 | |
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Record name | cefaclor | |
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Record name | Cefaclor | |
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Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
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Record name | CEFACLOR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
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Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefaclor exert its antibacterial effect?
A1: this compound, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of bacterial cell walls. This binding inhibits the formation of cross-links within the peptidoglycan layer, leading to weakened cell walls and bacterial lysis [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H14ClN3O4S·H2O, and its molecular weight is 385.82 g/mol.
Q3: Are there any spectroscopic techniques used to characterize this compound?
A3: Several research papers describe using high-performance liquid chromatography (HPLC) to analyze this compound [, , , ]. Micellar electrokinetic capillary chromatography (MECC) has also been investigated as a separation and determination method for this compound and its Δ-3 isomer [].
Q4: How does this compound perform in different formulations?
A4: this compound has been formulated into various forms, including capsules, suspensions, and granules [, , ]. Research indicates that the stability and dissolution rate of this compound are influenced by the formulation and manufacturing processes [, ].
Q5: What is known about the stability of this compound?
A5: this compound exhibits chemical instability in vitro, particularly over extended periods []. This instability can lead to overestimations of minimum inhibitory concentrations (MICs) when using standard susceptibility testing methods [].
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 0.5-1.5 hours [, ]. Food can delay the absorption of this compound, but it does not significantly affect its overall bioavailability []. The drug distributes widely into various tissues and fluids, including skin blister fluid, but tissue concentrations are generally lower than those found in plasma [].
Q7: How is this compound metabolized and eliminated?
A7: this compound is primarily excreted unchanged in the urine, with minimal metabolism occurring in the body []. The elimination half-life of this compound is approximately 0.6-1.3 hours, which is longer for cefprozil, another cephalosporin antibiotic [, ]. In patients with renal impairment, the elimination half-life of this compound is prolonged, requiring dosage adjustments, particularly in functionally anephric patients undergoing hemodialysis [].
Q8: What factors can influence the pharmacokinetics of this compound?
A8: Several factors can influence the pharmacokinetics of this compound, including age, renal function, and the co-administration of other drugs. Studies have shown that elderly subjects exhibit higher plasma concentrations of this compound due to lower plasma clearance compared to younger individuals []. The study also revealed a strong association between age and renal function, highlighting the importance of considering renal function when determining this compound dosage, especially in elderly patients [].
Q9: What is the relationship between this compound pharmacokinetics and its MIC for respiratory pathogens?
A9: Studies comparing this compound with cefuroxime axetil found that cefuroxime axetil achieved significantly greater time above the MIC for common respiratory pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis []. This difference can be attributed to the higher potency and slower clearance of cefuroxime compared to this compound [].
Q10: Has this compound been studied in animal models?
A11: this compound has shown efficacy in protecting mice from lethal infections caused by this compound-susceptible bacteria in preclinical studies [].
Q11: What clinical trials have been conducted with this compound?
A12: Numerous clinical trials have been conducted with this compound, evaluating its efficacy and safety in various infections, including upper and lower respiratory tract infections, acute otitis media, urinary tract infections, and skin and soft tissue infections [, , , , , , , , , , , , ].
Q12: What are the mechanisms of resistance to this compound?
A13: Bacterial resistance to this compound can arise from various mechanisms, including the production of β-lactamases, which are enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive [, , ]. Some isolates resistant to this compound also exhibit resistance to co-amoxiclav, suggesting potential cross-resistance mechanisms involving factors beyond β-lactamase production [].
Q13: Can this compound induce allergic reactions?
A15: Yes, this compound can induce allergic reactions, ranging from mild skin rashes to severe, life-threatening anaphylaxis [, ]. Studies have shown that anaphylaxis is the most common manifestation of immediate hypersensitivity to this compound, often mediated by IgE antibodies [].
Q14: Does this compound interact with any drug transporters?
A16: Research indicates that this compound interacts with peptide transporters in the kidneys, specifically human peptide transporter 1 (hPepT1) and human peptide transporter 2 (hPepT2) []. These transporters are involved in the renal elimination of this compound, and interactions with other drugs that utilize these transporters could potentially alter its pharmacokinetics [].
Q15: How is this compound quantified in biological samples?
A18: Various analytical methods have been employed to quantify this compound in biological samples, including bioassays and high-performance liquid chromatography (HPLC) [, , , , ]. The choice of method depends on the specific research question and the matrix being analyzed.
Q16: What are the challenges in analyzing this compound?
A19: Analyzing this compound can be challenging due to its chemical instability, which can affect the accuracy and reliability of the results []. Researchers need to be aware of these challenges and implement appropriate measures to minimize degradation during sample collection, processing, and analysis.
Q17: What are some alternative antibiotics to this compound?
A20: Several alternative antibiotics belonging to various classes, including penicillins, other cephalosporins, macrolides, and quinolones, can be considered as alternatives to this compound depending on the specific clinical situation and the susceptibility pattern of the infecting organism [, , , , , , , , , , , ].
Q18: What factors should be considered when choosing an alternative to this compound?
A21: Choosing an appropriate alternative to this compound involves considering factors such as the patient's clinical presentation, allergy history, local resistance patterns, drug interactions, side effect profiles, and cost [, , , , , , , , , , , ].
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